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Compound of Interest

Compound Name: ND-646

Cat. No.: B15617716

Introduction

ND-646 is a potent, allosteric inhibitor of Acetyl-CoA Carboxylase (ACC), the rate-limiting
enzyme in de novo fatty acid synthesis (FASyn).[1][2] It targets both ACC isoforms, ACC1 and
ACC2, by preventing their dimerization, a process essential for their enzymatic activity.[1][3][4]
In many cancer types, including non-small cell lung cancer (NSCLC), there is an increased
reliance on FASyn to produce lipids required for membrane synthesis in rapidly proliferating
cells.[1][5] Therefore, inhibiting ACC presents a promising therapeutic strategy. Preclinical
studies have demonstrated that ND-646 can suppress tumor growth in various NSCLC mouse
models, both as a monotherapy and in combination with standard-of-care agents like
carboplatin.[1][2][6] These notes provide a detailed summary of the dosages, administration
protocols, and key findings from these preclinical studies.

Mechanism of Action: ND-646 Signhaling Pathway

ND-646 inhibits the enzymatic activity of both ACC1 and ACC2.[1][4] ACC catalyzes the
conversion of acetyl-CoA to malonyl-CoA, the first committed step in FASyn. By binding to the
biotin carboxylase (BC) domain of ACC, ND-646 disrupts enzyme dimerization and blocks its
function.[1][3] This leads to a depletion of fatty acids, which are crucial for cancer cell
proliferation and survival, ultimately inducing apoptosis and inhibiting tumor growth.[1][6]
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Caption: Mechanism of ND-646 action on the fatty acid synthesis pathway.

Quantitative Data Summary
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The following tables summarize the dosage and administration of ND-646 in various NSCLC
mouse models as reported in preclinical studies.

Table 1: ND-646 Monotherapy in NSCLC Mouse Models
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) ND-646 .. .
Cell Line / Administration
Mouse Model Dosage & Key Outcomes
Genotype Route
Schedule
) A549 Ineffective at
Athymic Nude S
Vi (subcutaneous 25 mg/kg QD Oral (PO) inhibiting tumor
ice
xenograft) growth.[1]
) A549 Significant
Athymic Nude L
M (subcutaneous 25 mg/kg BID Oral (PO) inhibition of
ice
xenograft) tumor growth.[1]
) A549 Significant
Athymic Nude o
Vi (subcutaneous 50 mg/kg QD Oral (PO) inhibition of
ice
xenograft) tumor growth.[1]
39% decrease in
A549
Athymic Nude BrdU positive
) (subcutaneous 50 mg/kg BID Oral (PO) ] )
Mice (proliferating)
xenograft)
cells.[1]
49% decrease in
_ Ab49 N
Athymic Nude BrdU positive
) (subcutaneous 100 mg/kg BID Oral (PO) ) )
Mice (proliferating)
xenograft)
cells.[1]
80% reduction in
tumor area to
total lung area
ratio after 6
A549
. . weeks.[6]
SCID Mice (intravenous 50 mg/kg BID Oral (PO) o
Significant
xenograft) .
decrease in
palmitate and
stearate levels.
[6]
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Markedly
Genetically Kras;Trp53-/- suppressed lung
] 50 mg/kg BID Oral (PO)
Engineered (KP) tumor growth.[1]
[2]
Markedly
Genetically Kras;Stk11-/- suppressed lung
] 50 mg/kg BID Oral (PO)
Engineered (KL) tumor growth.[1]

[2]

Table 2: ND-646 Combination Therapy in NSCLC Mouse Models

Combinatio
L ND-646
Mouse Combinatio n Agent Key
Genotype Dosage &
Model n Agent Dosage & Outcomes
Schedule
Schedule
Greater
reduction in
) 25 mg/kg tumor growth
Genetically Kras;Trp53-/- ] 50 mg/kg BID
) Carboplatin every 3 days compared to
Engineered (KP) (PO) ]
(1P single-agent
treatments.[1]
[6]
Greater
reduction in
) 25 mg/kg tumor growth
Genetically Kras;Stk11-/- ) 50 mg/kg BID
] Carboplatin every 3 days compared to
Engineered (KL) (PO)

(IP)

single-agent
treatments.[1]

[6]

Experimental Protocols
Protocol 1: ND-646 Formulation and Administration

This protocol describes the preparation and administration of ND-646 for in vivo mouse studies.
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Materials:

ND-646 compound

Vehicle solution (e.g., 0.5% methylcellulose, 0.2% Tween 80 in sterile water)

Oral gavage needles (20-22 gauge, curved or straight)

Syringes (1 mL)

Balance and weighing materials

Vortex mixer and/or sonicator

Procedure:

o Calculation: Determine the total amount of ND-646 required based on the number of mice,
their average weight, the dose (e.g., 50 mg/kg), and the dosing volume (typically 10 mL/kg).

e Formulation:
o Weigh the calculated amount of ND-646 powder.
o Prepare the required volume of the vehicle solution.

o Gradually add the ND-646 powder to the vehicle while vortexing to create a uniform
suspension.

o Sonication may be used if necessary to improve the homogeneity of the suspension.
o Prepare fresh daily or as stability allows.
e Administration:

o Weigh each mouse immediately before dosing to calculate the precise volume to be
administered.

o Thoroughly resuspend the formulation by vortexing before drawing it into the syringe.
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o Administer the calculated volume to the mouse via oral gavage (PO).
o Ensure proper technique to avoid aspiration or injury to the esophagus.

o For twice-daily (BID) dosing, administrations should be spaced appropriately (e.g., 8-12

hours apart).

Protocol 2: Subcutaneous Xenograft Mouse Model
Study

This protocol outlines the workflow for evaluating ND-646 in a subcutaneous NSCLC xenograft

model.
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Caption: Experimental workflow for an NSCLC subcutaneous xenograft study.

Methodology:
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Cell Culture: Culture A549 human NSCLC cells in appropriate media (e.g., DMEM with 10%
FBS) under standard conditions (37°C, 5% CO3).[4]

Implantation: Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel).
Inject approximately 2-5 x 10° cells subcutaneously into the flank of 6-8 week old athymic
nude mice.

Tumor Monitoring: Monitor tumor growth by measuring the length and width with calipers 2-3
times per week. Calculate tumor volume using the formula: (Width2z x Length) / 2.

Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm3), randomize
mice into treatment and control groups.

Treatment: Begin dosing according to Protocol 1. Monitor animal body weight and general
health throughout the study.

Endpoint: Continue treatment for the specified duration (e.g., 31 days).[1] At the study
endpoint, euthanize the mice, and excise the tumors for weighing and downstream analysis
(e.g., immunohistochemistry for P-ACC or BrdU).[1]

Protocol 3: Genetically Engineered Mouse Model
(GEMM) Study

This protocol is for efficacy testing in autochthonous lung tumor models, such as Kras; Trp53-/-
(KP) or Kras;Stk11-/- (KL) mice.
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Caption: Experimental workflow for an NSCLC GEMM study.
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Methodology:

e Tumor Induction: Induce lung tumors in GEMMs (e.g., KrasLSLG12D;Trp53fl/fl) via inhalation
of an adenovirus expressing Cre recombinase.

e Tumor Development: Allow tumors to develop for a period of 8-12 weeks post-induction.

o Baseline Assessment: Perform baseline tumor burden assessment using a non-invasive
imaging modality, such as bioluminescence imaging (for luciferase-expressing models) or
magnetic resonance imaging (MRI).[6]

e Randomization: Randomize mice into treatment groups based on the initial tumor burden to
ensure even distribution.

o Treatment: Initiate treatment with ND-646 (e.g., 50 mg/kg BID, PO) and/or carboplatin (e.g.,
25 mg/kg, IP, every 3 days) as per the study design.[6]

» Efficacy Monitoring: Monitor tumor progression throughout the study by performing serial
imaging at regular intervals (e.g., weekly).

» Endpoint: At the conclusion of the study, perform final imaging and harvest lung tissues for
histological analysis (e.g., H&E staining, tumor counting) and pharmacodynamic
assessments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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